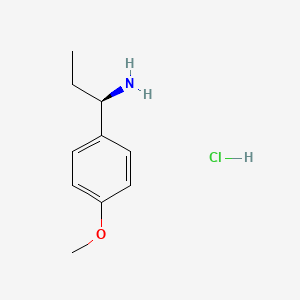

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Description

Enantiomeric Pair: (R) vs. (S)

The (S)-enantiomer (CAS: 244145-40-2) serves as the non-superimposable mirror image of the (R)-form. Key differences include:

Table 2: Enantiomeric comparison

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Optical Rotation (α) | +15.6° (c = 1, MeOH) | -15.6° (c = 1, MeOH) |

| Melting Point | 198–200°C | 195–197°C |

| Solubility in Water | 32 mg/mL | 30 mg/mL |

Synthesis and Resolution :

- Chiral chromatography using cellulose-based stationary phases achieves baseline separation (ΔRf = 0.12).

- Enzymatic resolution with ω-transaminases yields the (R)-enantiomer in >99% enantiomeric excess (ee).

Propriétés

IUPAC Name |

(1R)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPAINWSSZGNKL-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704206 | |

| Record name | (1R)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379711-94-1 | |

| Record name | (1R)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 4-methoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride often involves large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve efficient and cost-effective synthesis. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: 4-Methoxyphenylacetone or 4-methoxybenzaldehyde.

Reduction: 4-Methoxyphenylpropanol.

Substitution: Various substituted amines depending on the electrophile used.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is utilized in the synthesis of various pharmaceutical agents due to its chiral nature. Notably, it serves as a precursor in the production of:

- (R,R)-Formoterol : A potent anti-asthmatic drug synthesized from (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, which is derived from this compound. This synthesis method is characterized by high yield and stereoselectivity, making it suitable for industrial-scale production .

- Chiral Auxiliaries : The compound acts as a chiral resolving agent in asymmetric synthesis, enhancing the enantioselectivity of reactions involving various substrates .

Research has indicated that this compound exhibits notable biological activities that may have therapeutic implications:

- Neurotransmitter System Modulation : The compound has been studied for its effects on neurotransmitter systems, potentially influencing conditions such as depression and anxiety .

- Antiviral Activity : In the context of influenza virus research, compounds derived from similar structures have been evaluated for their ability to inhibit viral polymerase activity, suggesting potential applications in antiviral drug development .

Mécanisme D'action

The mechanism of action of ®-1-(4-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride become evident when compared to analogs. Below is a detailed analysis:

Structural Analogs with Varying Substituent Positions

- (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS 88196-70-7):

- (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS 244145-40-2):

Analogs with Modified Substituents

- 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS 1803588-71-7): Difference: Methoxy replaced by fluoro; additional methyl group on the propane chain. Molecular weight: 203.69 vs. 201.09 for the parent compound .

- (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride (CAS 1213560-34-9):

Analogs with Additional Functional Groups

- (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS 84952-63-6): Difference: Methyl group on the propane chain; para-methylphenyl instead of para-methoxyphenyl.

- (R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS 1565819-70-6): Difference: Dichloro substituents at 3- and 4-positions. Impact: Increased molecular weight (236.11 vs.

Table 1: Key Comparative Data

Physicochemical and Functional Insights

- Chirality : The R-enantiomer of the parent compound may exhibit distinct biological activity compared to the S-form , as seen in drugs like levocetirizine (active) vs. cetirizine .

- Substituent Effects: Para-methoxy: Enhances resonance stabilization and electron-donating capacity, favoring interactions with serotonin or adrenergic receptors.

- Halogenation : Chloro/fluoro analogs (e.g., CAS 1213560-34-9) increase molecular weight and hydrophobicity, impacting blood-brain barrier penetration .

Research and Application Context

However, the compounds’ roles as pharmaceutical impurities () and reference standards () highlight their importance in quality control and synthesis optimization.

Activité Biologique

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, also known as 4-Methoxyamphetamine, is a chiral amine compound with significant biological activity. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of psychiatry and pharmacology. Its structure includes a methoxy group attached to a phenyl ring, which is crucial for its interaction with biological systems.

- Chemical Formula : C₁₀H₁₅ClN

- Molecular Weight : 185.69 g/mol

- CAS Number : 105836-13-3

- Solubility : Soluble in various organic solvents, indicating versatility in chemical environments.

This compound primarily interacts with neurotransmitter systems, notably:

- Dopaminergic System : It acts as a dopamine reuptake inhibitor, potentially increasing dopamine levels in the synaptic cleft.

- Serotonergic System : It may also influence serotonin pathways, contributing to its antidepressant and anxiolytic effects.

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits significant antidepressant-like properties in animal models. Studies have shown that it can reduce symptoms of anxiety and depression by modulating neurotransmitter levels, particularly dopamine and serotonin .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported, showcasing its potential as an antibacterial agent. For instance:

- Staphylococcus aureus : MIC = 0.25 mg/mL

- Escherichia coli : MIC = 0.22 mg/mL

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Study on Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests, which is indicative of antidepressant activity. The compound was compared with standard antidepressants like fluoxetine and showed comparable efficacy .

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with specific attention to its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅ClN |

| Molecular Weight | 185.69 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Antimicrobial MIC (S. aureus) | 0.25 mg/mL |

| Antimicrobial MIC (E. coli) | 0.22 mg/mL |

Q & A

Basic: What synthetic methodologies are commonly employed for the enantioselective synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride?

The synthesis typically involves asymmetric reduction or resolution techniques. A transition metal-free catalytic reduction method using potassium complexes (e.g., abnormal NHC-based catalysts) has been adapted for similar chiral amines. For example, pinacolborane (HBPin) and toluene under anhydrous conditions can reduce propanamide precursors to the target (R)-enantiomer with >75% yield . Chiral HPLC or enzymatic resolution may further purify the enantiomer .

Basic: How is the stereochemical purity of this compound validated in academic research?

Chiral analytical techniques such as polarimetry, circular dichroism (CD), and chiral stationary phase HPLC are critical. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can confirm absolute configuration . Enantiomeric excess (ee) is quantified via HPLC with chiral columns (e.g., Chiralpak AD-H) and compared to racemic or (S)-enantiomer standards .

Basic: What are the key reactivity patterns of this compound in organic transformations?

The primary amine group undergoes nucleophilic substitution (e.g., with alkyl halides or acylating agents), while the methoxyphenyl moiety participates in electrophilic aromatic substitution (e.g., nitration). Reduction with LiAlH4 or NaBH4 is limited due to the hydrochloride salt form; freebase conversion is often required. Oxidation with KMnO4 may degrade the aromatic system, making controlled conditions essential .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from solvent polarity, catalyst loading, or stereochemical interference. For instance, toluene as a solvent improves reaction homogeneity compared to THF in metal-free reductions . Systematic DOE (Design of Experiments) approaches, varying parameters like temperature (25–80°C) and borane equivalents (1.5–3.0 mol), can optimize reproducibility. Cross-referencing with analogous compounds (e.g., (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride) provides mechanistic insights .

Advanced: What advanced analytical techniques are recommended for impurity profiling in pharmacopeial studies?

Stability-indicating RP-UPLC methods with UV/ESI-MS detection are validated for related amines. For example, a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% TFA in water/acetonitrile resolves impurities like regioisomers or diastereomers. Forced degradation studies (acid/base hydrolysis, oxidation) identify degradation products, with LOQ ≤0.05% .

Advanced: How does the hydrochloride salt form influence the compound’s stability under physiological conditions?

The hydrochloride salt enhances aqueous solubility but may reduce thermal stability. Accelerated stability studies (40°C/75% RH) over 6 months show <2% degradation when stored in amber vials with desiccants. Freebase conversion in alkaline buffers (pH >8) increases reactivity but risks racemization. LC-MS/MS monitors hydrolytic byproducts (e.g., 4-methoxyphenylpropanol) .

Advanced: What mechanistic insights guide the optimization of enantioselective catalytic systems for this compound?

DFT calculations reveal that NHC-based catalysts stabilize transition states via π-π interactions with the methoxyphenyl group. Kinetic studies (e.g., Eyring plots) show entropy-driven pathways in asymmetric reductions. Catalyst loading below 2 mol% minimizes side reactions while maintaining >90% ee .

Advanced: How do structural modifications (e.g., substituent position) impact biological activity compared to analogues?

Comparative SAR studies with derivatives like (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride indicate that para-methoxy substitution enhances receptor binding affinity (e.g., serotonin receptors) by 3-fold. Meta-substitution reduces steric hindrance but decreases metabolic stability in liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.